2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Medicinal chemistry Structure-activity relationships Lead optimization

2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone (CAS 1396867-53-0) is a synthetic small molecule with molecular formula C19H22FNO3S and molecular weight 363.45 g/mol, supplied at a typical purity of 95%. The compound belongs to a class of piperidinyl ethanone derivatives featuring three distinct pharmacophoric modules: an ortho-fluorophenoxy acetamide moiety, a piperidine core, and a furan-2-ylmethyl thioether side chain.

Molecular Formula C19H22FNO3S
Molecular Weight 363.45
CAS No. 1396867-53-0
Cat. No. B2710056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone
CAS1396867-53-0
Molecular FormulaC19H22FNO3S
Molecular Weight363.45
Structural Identifiers
SMILESC1CN(CCC1CSCC2=CC=CO2)C(=O)COC3=CC=CC=C3F
InChIInChI=1S/C19H22FNO3S/c20-17-5-1-2-6-18(17)24-12-19(22)21-9-7-15(8-10-21)13-25-14-16-4-3-11-23-16/h1-6,11,15H,7-10,12-14H2
InChIKeyAMCICRYOHUUVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone (CAS 1396867-53-0): Structural Identity and Baseline Characterization for Procurement


2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone (CAS 1396867-53-0) is a synthetic small molecule with molecular formula C19H22FNO3S and molecular weight 363.45 g/mol, supplied at a typical purity of 95% . The compound belongs to a class of piperidinyl ethanone derivatives featuring three distinct pharmacophoric modules: an ortho-fluorophenoxy acetamide moiety, a piperidine core, and a furan-2-ylmethyl thioether side chain . Its structural architecture places it among thioether-linked heteroaryl-piperidine screening compounds. No bioactivity data, target engagement profiles, or in vivo characterization studies have been reported for this specific compound in peer-reviewed literature or public databases as of the search date.

Why In-Class Piperidinyl Ethanone Analogs Cannot Substitute for CAS 1396867-53-0 Without Confirmatory Testing


Compounds within the 4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone scaffold family differ at three critical substitution positions — the N-acyl aryl/heteroaryl group, the thioether linker oxidation state, and the heterocyclic appendage — each of which can produce divergent target binding profiles, metabolic stability, and physicochemical properties . The ortho-fluorophenoxy acetamide motif present in CAS 1396867-53-0 is structurally and electronically distinct from the para-fluorophenyl acetyl analog (CAS 1396761-72-0) and the des-fluoro benzylthio variant, with the ortho-fluoro substitution and ether oxygen introducing altered hydrogen-bonding capacity and conformational preferences that cannot be assumed equivalent without direct comparative assay data . Generic substitution within this series without empirical verification of target engagement, selectivity, and ADME parameters carries a high risk of irreproducible results.

Quantitative Structural Differentiation of CAS 1396867-53-0 from Closest Analogs: A Procurement-Focused Evidence Guide


Ortho-Fluorophenoxy Acetamide vs Para-Fluorophenyl Acetyl: Differentiated H-Bond Acceptor Count and Topological Polar Surface Area

CAS 1396867-53-0 features an ortho-fluorophenoxy acetamide moiety (Ar-O-CH2-C(=O)-N), introducing an ether oxygen that serves as an additional hydrogen-bond acceptor, compared with the para-fluorophenyl acetyl analog 2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone which contains a direct phenyl-acetyl linkage (Ar-CH2-C(=O)-N) . The ether oxygen increases the H-bond acceptor count by 1 and alters the topological polar surface area (tPSA), which influences permeability and solubility profiles .

Medicinal chemistry Structure-activity relationships Lead optimization

Ortho-Fluoro vs Para-Fluoro Substitution on Phenoxy Ring: Divergent Electronic Effects and Metabolic Lability

The ortho-fluorine substituent on the phenoxy ring of CAS 1396867-53-0 exerts a distinct electronic effect compared with para-fluoro substitution in the 2-(4-fluorophenyl) analog . Ortho-fluorine substitution withdraws electron density via inductive effect while engaging in potential intramolecular interactions with the ether oxygen, which can influence oxidative metabolism rates by cytochrome P450 enzymes [1]. Class-level data from fluorinated aromatic ethers indicate that ortho-fluoro substitution reduces CYP450-mediated oxidative defluorination compared to para-substituted isomers, though direct experimental confirmation for this specific compound is absent [1].

Drug metabolism Cytochrome P450 Fluorine chemistry

Thioether vs Ketone vs Sulfonyl Linker Differentiation: Oxidation State Dictates Conformational Flexibility and Target Binding Potential

The thioether (-CH2-S-CH2-) linker connecting the furan ring to the piperidine core in CAS 1396867-53-0 exists in a reduced sulfide oxidation state, which provides conformational flexibility (C-S-C bond angle ~100°, rotational freedom) distinct from the more rigid sulfonyl (-SO2-) analogs within the same scaffold family . Thioether-containing compounds are susceptible to metabolic oxidation to sulfoxide and sulfone metabolites, which can exhibit altered or inverted pharmacology — a well-documented phenomenon in thioether-containing drug candidates [1]. The analogous methanone-linked compound (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone (CAS 1396761-72-0) replaces the ethanone spacer with a direct carbonyl-piperidine linkage, further altering geometry and electronic distribution .

Conformational analysis Thioether chemistry Sulfoxide/sulfone pharmacology

Furan Ring as Potential Metabolic Liability: Class-Level Alert Differentiating from Non-Furan Analogs

The furan-2-ylmethyl substituent in CAS 1396867-53-0 is a recognized structural alert for cytochrome P450-mediated metabolic bioactivation to reactive cis-enedione intermediates, a well-characterized toxicophore mechanism associated with furan-containing compounds [1]. Analogs replacing the furan with thiophene (e.g., (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone) or phenyl groups retain the thioether-piperidine core but eliminate or alter this bioactivation risk . For screening applications where metabolic stability or toxicity is a selection criterion, the furan moiety represents a differentiating feature that must be factored into analog selection decisions [1].

Metabolic bioactivation Toxicophore alert Furan toxicity

Recommended Research Application Scenarios for 2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone Based on Structural Differentiation Evidence


Scaffold-Hopping Starting Point for ENT (Equilibrative Nucleoside Transporter) Inhibitor Discovery

Structural analogs of CAS 1396867-53-0 bearing the 4-(((furan-2-ylmethyl)thio)methyl)piperidine scaffold have been investigated as ENT1 and ENT2 inhibitors, with the furan-thioether-piperidine architecture contributing to nucleoside transporter binding [1]. The ortho-fluorophenoxy acetamide moiety in CAS 1396867-53-0 provides a differentiated vector for scaffold-hopping SAR exploration compared with the para-fluorophenyl and benzylthio analogs, enabling assessment of the ether oxygen's contribution to transporter subtype selectivity. Procurement of this specific analog is warranted when systematically probing the H-bond acceptor pharmacophore requirements within the ENT inhibitor chemotype [1].

Comparative Fluorine Positional Scanning in Medicinal Chemistry Lead Optimization

CAS 1396867-53-0 represents the ortho-fluorophenoxy positional isomer within a series that includes para-fluorophenyl acetyl (CAS 1396761-72-0) and 2-methoxyphenoxy variants [1]. Systematic procurement of ortho-, meta-, and para-fluorinated analogs allows medicinal chemistry teams to conduct fluorine positional scanning experiments to map fluorine-specific effects on potency, selectivity, metabolic stability, and physicochemical properties. The ortho-fluoro substitution is predicted to influence both electronic distribution and conformational preference of the phenoxy acetamide moiety differently from para-substituted comparators [2].

Thioether Oxidation State Profiling in Reactive Metabolite Risk Assessment Studies

The thioether (-S-) linker in CAS 1396867-53-0, combined with the furan structural alert, makes this compound suitable as a probe substrate for in vitro metabolic stability and reactive metabolite trapping studies (e.g., GSH trapping, covalent binding assays in human liver microsomes or hepatocytes) [1]. Comparing metabolic profiles of the sulfide form with synthesized sulfoxide and sulfone derivatives would establish whether oxidation state-dependent metabolic switching occurs in this scaffold series. This application scenario is particularly relevant for research groups conducting early-stage metabolic liability assessment of thioether-containing screening hits [1].

Building Block for Focused Library Synthesis via Furan Functionalization

The unsubstituted furan ring and the tertiary amide linkage in CAS 1396867-53-0 provide two distinct chemical handles for parallel derivatization: electrophilic aromatic substitution on the furan (halogenation, formylation) and amide hydrolysis or transamidation at the piperidine nitrogen. The compound can serve as a key intermediate for generating focused libraries exploring furan C5-substitution effects on biological activity while maintaining the ortho-fluorophenoxy acetamide pharmacophore constant [1]. This scenario leverages the compound's dual synthetic accessibility features rather than its biological activity profile.

Quote Request

Request a Quote for 2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.